2-Amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a phenyl group, a propylsulfanyl group, and two cyano groups attached to a pyridine ring
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an antimicrobial and anti-inflammatory agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the condensation of aldehydes, malononitrile, and thiols in the presence of a base or a Lewis acid. For example, the use of triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene, or piperidine as bases, and ZnCl2 or silica nanoparticles as Lewis acids, has been reported to yield good results .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out in aqueous ethanol, and the catalyst can be recycled and reused, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of cyano groups.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Mechanism of Action
The mechanism by which 2-amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile exerts its effects is primarily through its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
- 2-Amino-4-phenyl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile
- 2-Amino-4-phenyl-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile
- 2-Amino-4-phenyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile
Comparison: Compared to its analogs, 2-amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile exhibits unique properties due to the presence of the propylsulfanyl group. This group can influence the compound’s lipophilicity, electronic properties, and overall reactivity, making it distinct from its methyl, ethyl, and phenyl analogs .
Properties
IUPAC Name |
2-amino-4-phenyl-6-propylsulfanylpyridine-3,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-2-8-21-16-13(10-18)14(11-6-4-3-5-7-11)12(9-17)15(19)20-16/h3-7H,2,8H2,1H3,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAPYHWWJAORQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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